molecular formula C11H11IO3 B1530448 2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone CAS No. 1263365-48-5

2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone

Cat. No.: B1530448
CAS No.: 1263365-48-5
M. Wt: 318.11 g/mol
InChI Key: VEAOXGIGOSXIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone is a chemical compound characterized by its unique structure, which includes a dioxolane ring and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone typically involves the reaction of 1,3-dioxolane with 3-iodo-benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group, resulting in different structural analogs.

  • Substitution: The iodine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Phenyl derivatives and other reduced forms.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a versatile reagent for cross-coupling reactions, which are essential in organic synthesis.

Biology: The compound has been studied for its potential biological activity. It can act as an inhibitor for certain enzymes, making it useful in biochemical research and drug discovery.

Medicine: Research has explored the use of this compound in the development of new pharmaceuticals

Industry: In the chemical industry, the compound is used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)-2-methylpropyl 4-methylbenzenesulfonate

  • 2-(1,3-Dioxolan-2-yl)ethyl zinc bromide

  • 2-(1,3-Dioxolan-2-yl)acetic acid

Uniqueness: 2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone stands out due to its iodophenyl group, which provides unique reactivity compared to other dioxolane derivatives. This iodine atom allows for specific reactions and interactions that are not possible with similar compounds lacking this functional group.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c12-9-3-1-2-8(6-9)10(13)7-11-14-4-5-15-11/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAOXGIGOSXIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231808
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-48-5
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone
Reactant of Route 3
Reactant of Route 3
2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone
Reactant of Route 4
Reactant of Route 4
2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone
Reactant of Route 5
Reactant of Route 5
2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone
Reactant of Route 6
Reactant of Route 6
2-(1,3-Dioxolan-2-yl)-1-(3-iodo-phenyl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.